molecular formula C8H17NO B3365876 (S)-3-((S)-sec-butyl)morpholine CAS No. 1273577-23-3

(S)-3-((S)-sec-butyl)morpholine

Cat. No. B3365876
CAS RN: 1273577-23-3
M. Wt: 143.23 g/mol
InChI Key: OWGVQPIIJMNYNR-JGVFFNPUSA-N
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Description

Morpholine is a heterocycle composed of an ether and amine . It is commonly used as a precursor in many organic synthesis processes because of the nucleophilicity induced by the lone-pair electrons of the nitrogen atom within its ring . It is produced on a large scale for use as a solvent, corrosion inhibitor, and fungicide .


Synthesis Analysis

Morpholine is used as a building block in the preparation of various compounds . For example, it has been used as the sole template in the nanoseed-assisted synthesis of nano-sized SAPO-34 zeolites . It’s also used in the synthesis of small pore SAPO-34 molecular sieves .


Molecular Structure Analysis

Morpholine is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The highest occupied molecular orbital consists of the nonbonding orbital of the nitrogen atom .


Chemical Reactions Analysis

Morpholine is involved in various chemical reactions. For instance, it’s used in the synthesis of nano-sized SAPO-34 zeolites . It’s also degraded primarily by the Mycobacterium genus via a shared group of degradation reactions for cyclic amines .


Physical And Chemical Properties Analysis

Morpholine is a common additive for pH adjustment in both fossil fuel and nuclear power plant steam systems . It’s miscible with water and is used as a solvent in chemical reactions .

Scientific Research Applications

1. Polymer Synthesis and Characterization

The enzymatic ring-opening polymerization of cyclic depsipeptides, including 3(S)-sec-butyl-morpholine-2,5-dione, is an innovative method for synthesizing polydepsipeptides. These polymers are characterized by a carboxylic acid group at one end and a hydroxyl group at the other, making them useful in a variety of applications due to their unique structural properties (Feng et al., 2000).

2. Catalysis and Complex Formation

Morpholine adducts, such as those formed with bis(0,0′-dialkyldithiophosphato)nickel(II) complexes, demonstrate significant properties in catalysis. The use of morpholine in these complexes helps in understanding the nature of metal-nitrogen coordination, which is crucial in various catalytic processes (Angus et al., 1971).

3. Synthesis of Chiral Molecules

The diastereoselective transformation of aziridines into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine is a novel approach in the synthesis of chiral morpholine derivatives. These derivatives are useful in various synthetic applications, including the creation of morpholine-based molecules with potential biological activity (D’hooghe et al., 2006).

4. Multiblock Copolymer Synthesis

The synthesis of multiblock copolymers containing oligo(3-methyl-morpholine-2,5-dione) and oligo(3-sec-butyl-morpholine-2,5-dione) demonstrates the versatility of (S)-3-((S)-sec-butyl)morpholine in polymer science. These copolymers exhibit distinct glass transition temperaturesand microphase separation, indicating their potential in advanced materials applications (Peng et al., 2017).

5. Synthesis of Chiral Reagents

The synthesis of trans-3,5-bis(benzyl/tert-butyldiphenylsilyloxymethyl)morpholines showcases the role of (S)-3-((S)-sec-butyl)morpholine in creating C(2)-symmetric class of chiral reagents. These are promising candidates for use in asymmetric synthesis and other applications requiring chiral molecules (Dave & Sasaki, 2004).

6. Nuclear Waste Treatment Research

Studies on bis-triazinylphenanthroline ligands containing sec-butyl groups, including (S)-3-((S)-sec-butyl)morpholine, have been conducted to understand their extraction properties for lanthanides and actinides in nuclear waste solutions. This research is critical in developing more efficient methods for the treatment and recycling of nuclear waste materials (Afsar et al., 2014).

7. Catalysis in Cooligomer Synthesis

The use of (S)-3-((S)-sec-butyl)morpholine in the ring-opening polymerization (ROP) of lactones, such as para-dioxanone, illustrates its role in the synthesis of cooligomers. This research highlights the potential of (S)-3-((S)-sec-butyl)morpholine in catalysis, particularly in creating polymers with specific functional groups (Liang et al., 2021).

Mechanism of Action

Morpholine inhibits gene expression by hybridizing to complementary mRNAs . This makes it a useful tool in gene silencing techniques commonly used in developmental biology .

Safety and Hazards

While morpholine itself has shown little toxicity beyond slight mucous membrane irritation in rats, its secondary amine functionality can lead to nitrosation to form N-nitrosomorpholine, a well-characterized carcinogen .

Future Directions

Morpholine and its derivatives continue to be a focus of research in various fields. For instance, morpholine-based analogues may advantageously alter important pharmacokinetic properties such as lipophilicity and metabolic stability when grafted onto molecular scaffolds . Additionally, morpholine is being used in labs today to investigate vertebrate development .

properties

IUPAC Name

(3S)-3-[(2S)-butan-2-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-7(2)8-6-10-5-4-9-8/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGVQPIIJMNYNR-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693468
Record name (3S)-3-[(2S)-butan-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((S)-sec-butyl)morpholine

CAS RN

1273577-23-3
Record name (3S)-3-[(2S)-butan-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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